3,7-Bis(dimethylaminomethyl)-1H,5H-pyrrolo(2,3-f)indole dimethiodide
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Overview
Description
3,7-Bis(dimethylaminomethyl)-1H,5H-pyrrolo(2,3-f)indole dimethiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrroloindole core, which is a fused ring system combining pyrrole and indole structures, and is further modified with dimethylaminomethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(dimethylaminomethyl)-1H,5H-pyrrolo(2,3-f)indole dimethiodide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrroloindole core through cyclization reactions. Subsequent steps involve the introduction of dimethylaminomethyl groups via nucleophilic substitution reactions. The final step includes the quaternization of the nitrogen atoms with methyl iodide to form the dimethiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(dimethylaminomethyl)-1H,5H-pyrrolo(2,3-f)indole dimethiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the dimethylaminomethyl groups or the pyrroloindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the compound.
Scientific Research Applications
3,7-Bis(dimethylaminomethyl)-1H,5H-pyrrolo(2,3-f)indole dimethiodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,7-Bis(dimethylaminomethyl)-1H,5H-pyrrolo(2,3-f)indole dimethiodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. It may also inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Bis(dimethylaminomethyl)-1H,5H-pyrrolo(2,3-f)indole
- 3,7-Bis(dimethylaminomethyl)-1H,5H-pyrrolo(2,3-f)indole dihydrochloride
Uniqueness
3,7-Bis(dimethylaminomethyl)-1H,5H-pyrrolo(2,3-f)indole dimethiodide is unique due to its dimethiodide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, such as in biological assays and industrial processes, compared to its non-iodide counterparts.
Properties
CAS No. |
84905-60-2 |
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Molecular Formula |
C18H28I2N4 |
Molecular Weight |
554.3 g/mol |
IUPAC Name |
trimethyl-[[3-[(trimethylazaniumyl)methyl]-1,5-dihydropyrrolo[2,3-f]indol-7-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C18H28N4.2HI/c1-21(2,3)11-13-9-19-17-8-16-14(12-22(4,5)6)10-20-18(16)7-15(13)17;;/h7-10,19-20H,11-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
LZESTIRGZNIHBZ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CC1=CNC2=CC3=C(C=C21)NC=C3C[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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